Home > Products > Screening Compounds P88518 > 3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide
3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide -

3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide

Catalog Number: EVT-4718403
CAS Number:
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Receptor Pharmacology: Investigation of its potential interaction with various neurotransmitter receptors, such as dopamine, serotonin, or acetylcholine receptors, could provide insights into its pharmacological profile and potential therapeutic applications. [, , , , , , , , ]
  • Enzyme Inhibition: Evaluation of its potential to inhibit specific enzymes, such as kinases or proteases, could be explored for its therapeutic relevance in conditions like cancer or inflammatory diseases. [, , ]
  • Ion Channel Modulation: Assessment of its effects on ion channels, like voltage-gated sodium or calcium channels, could shed light on its potential for modulating neuronal excitability and its implications for conditions like epilepsy or pain. [, , , ]
  • Structure-Activity Relationship (SAR) Studies: Comparison of its activity with other benzamide derivatives could help understand the contribution of specific structural features to its biological activity, guiding the development of more potent and selective compounds. [, , , , ]

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide via the Bischler–Napieralski reaction. [] In silico studies suggest DIQ may possess contractile activity. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This compound is a dihydroisoquinoline derivative synthesized from eugenol methyl ether. [] It exhibits potential antitumor, antimalarial, and antiviral properties due to the presence of methyl, methoxy, and benzyl functional groups. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Compound Description: This compound is a benzimidazole derivative synthesized using a 'one-pot' reductive cyclization approach involving 3,4-dimethoxybenzaldehyde and sodium dithionite. []

Relevance: While this compound shares the 3,4-dimethoxyphenyl group with 3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide, it diverges significantly in structure. This compound features a benzimidazole core, a carboxamide substituent, and a 4-methoxyphenyl group, making it a distant relative to the target compound. []

5-[3-(2,5-Dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide

Compound Description: This compound is a complex benzamide derivative designed for potential application in type-II diabetes treatment. []

5,6-Dimethoxy-2-(N-dipropyl)-aminoindan (PNU-99194A)

Compound Description: PNU-99194A is a selective dopamine D(3) receptor antagonist with potential antipsychotic properties. [] Its structure features a 5,6-dimethoxy substituted indan core and a dipropyl amine substituent. []

Relevance: Although PNU-99194A and 3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide both contain dimethoxy substituted aromatic rings, their core structures and overall functionality differ significantly. PNU-99194A features an indan core and exhibits dopamine D(3) receptor antagonism, unlike the target compound. []

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide

Compound Description: This radioiodinated benzamide derivative exhibits high affinity and selectivity for 5HT2-receptors. [] It features a 4-fluorophenoxypropyl side chain attached to a piperidine ring, which is further linked to a 5-iodo-2-methoxybenzamide moiety. []

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide ([18F]3c)

Compound Description: This fluorine-18-labeled benzamide analog is a potential radiotracer for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). [] It features a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety attached to the benzamide core via a butyl linker. []

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide ([18F]3f)

Compound Description: Similar to [18F]3c, this compound is a fluorine-18-labeled benzamide analog for PET imaging of sigma2 receptors in solid tumors. [] It shares the same core structure as [18F]3c but has an additional iodo substituent on the benzamide ring. []

(±)‐cis‐3,4‐Dichloro‐N‐methyl‐N‐[2‐(1‐pyrrolidinyl)‐cyclohexyl]‐benzamide (U‐54494A)

Compound Description: U-54494A is a prototype benzamide compound known for its potent anticonvulsant activity and ability to block sodium channels. []

U‐49524E

Compound Description: This pyrrolidinyl benzamide analog exhibits anticonvulsant activity against electroshock-induced seizures in mice, likely through sodium channel blockade. []

U‐49132E

Compound Description: This piperidinyl benzamide analog, unlike U‐49524E, lacks significant anticonvulsant activity and is a less potent sodium channel blocker. []

(2-methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([(11)C]2)

Compound Description: This carbon-11 labeled benzamide analog serves as a potential radiotracer for imaging the proliferative status of breast tumors using PET. [] It features a 3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl unit attached to the benzamide core via a butyl linker. []

Properties

Product Name

3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide

IUPAC Name

3,4-dimethoxy-N-(3-piperidin-1-ylpropyl)benzamide

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H26N2O3/c1-21-15-8-7-14(13-16(15)22-2)17(20)18-9-6-12-19-10-4-3-5-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20)

InChI Key

KFQJVZFCRSRUCT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2CCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2CCCCC2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.